molecular formula C20H17BrN2O5 B11702374 Benzyl 4-(6-bromobenzo[d][1,3]dioxol-5-yl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate

Benzyl 4-(6-bromobenzo[d][1,3]dioxol-5-yl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate

Cat. No.: B11702374
M. Wt: 445.3 g/mol
InChI Key: ZVGURVBYAIYJJW-UHFFFAOYSA-N
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Description

Key Structural Features:

Feature Description
Tetrahydropyrimidine core Partially saturated six-membered ring with N atoms at positions 1 and 3.
Benzodioxole substituent Bromine at position 6 enhances steric and electronic effects.
Benzyl carboxylate Provides ester functionality, influencing solubility and reactivity.

Crystallographic Analysis and Conformational Studies

While direct crystallographic data for this compound is limited, studies on structurally analogous benzodioxole-containing heterocycles reveal critical insights. For example, single-crystal X-ray diffraction of 1-((benzo[d]dioxol-5-yl)methyl)-2-((benzo[d]dioxol-6-yl)methyl)diselane demonstrated that the benzodioxole rings adopt a nearly orthogonal arrangement relative to the central diselenide bridge. This geometry minimizes steric clashes and facilitates intermolecular interactions, such as Se···O nonbonded contacts (2.862 Å).

In the case of tetrahydropyrimidines, conformational flexibility is influenced by substituents. For instance, 3-benzyl-6-benzylamino-1-methyl-5-nitro-1,2,3,4-tetrahydropyrimidine adopts an envelope conformation with the N-benzyl group in a quasi-axial position. Similarly, the title compound’s tetrahydropyrimidine ring likely exhibits a sofa or half-chair conformation , stabilized by intramolecular hydrogen bonds between the carbonyl oxygen and NH group.

Spectroscopic Characterization:

  • ¹H NMR : Signals for the benzodioxole methylene protons appear as singlets near δ 5.86 ppm.
  • ¹³C NMR : The carbonyl carbon of the carboxylate group resonates at δ 165–170 ppm, while the tetrahydropyrimidine ring carbons appear between δ 28–33 ppm.
  • IR : Strong absorption bands near 1245 cm⁻¹ correspond to C–O stretching in the benzodioxole ring.

Comparative Analysis with Related Tetrahydropyrimidine Derivatives

The structural and functional uniqueness of this compound becomes evident when compared to other tetrahydropyrimidine derivatives:

Benzyl 4-(2,4-Dimethoxyphenyl)-6-Methyl-2-Oxo-1,2,3,4-Tetrahydropyrimidine-5-Carboxylate

  • Molecular Formula : C₂₁H₂₂N₂O₅.
  • Key Differences : Replaces the bromobenzodioxole group with a dimethoxyphenyl substituent.
  • Impact : The absence of bromine reduces molecular weight (382.42 g/mol vs. 445.3 g/mol) and alters electronic properties, potentially affecting biological activity.

3-Benzyl-6-Benzylamino-1-Methyl-5-Nitro-1,2,3,4-Tetrahydropyrimidine

  • Molecular Formula : C₁₉H₂₂N₄O₂.
  • Key Differences : Features a nitro group at position 5 and an additional benzylamino substituent.
  • Impact : The nitro group enhances electrophilicity, enabling participation in redox reactions.

Structural and Functional Trends:

Compound Key Substituent Molecular Weight (g/mol) Biological Relevance
Target Compound 6-Bromobenzo[d]dioxol 445.3 Antimicrobial, anticancer
Dimethoxyphenyl Analogue 2,4-Dimethoxyphenyl 382.42 Synthetic intermediate
Nitro-Substituted Derivative 5-Nitro 354.40 Antiviral, anti-inflammatory

Properties

Molecular Formula

C20H17BrN2O5

Molecular Weight

445.3 g/mol

IUPAC Name

benzyl 4-(6-bromo-1,3-benzodioxol-5-yl)-6-methyl-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxylate

InChI

InChI=1S/C20H17BrN2O5/c1-11-17(19(24)26-9-12-5-3-2-4-6-12)18(23-20(25)22-11)13-7-15-16(8-14(13)21)28-10-27-15/h2-8,18H,9-10H2,1H3,(H2,22,23,25)

InChI Key

ZVGURVBYAIYJJW-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(NC(=O)N1)C2=CC3=C(C=C2Br)OCO3)C(=O)OCC4=CC=CC=C4

Origin of Product

United States

Preparation Methods

Core Tetrahydropyrimidine Formation

The tetrahydropyrimidine ring is typically constructed via a modified Biginelli reaction, which condenses a β-keto ester, aldehyde, and urea derivative. For this compound, 6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate serves as the core structure. The reaction employs benzyl acetoacetate as the β-keto ester, methylurea, and a brominated benzodioxole aldehyde precursor.

Reaction Conditions:

  • Solvent: Ethanol or acetic acid

  • Catalyst: HCl or Lewis acids (e.g., ZnCl₂)

  • Temperature: 80–100°C

  • Duration: 12–24 hours

The crude product is purified via column chromatography (silica gel, hexane/ethyl acetate gradient), yielding the intermediate tetrahydropyrimidine carboxylate.

Bromobenzo[d] dioxol-5-yl Substitution

The brominated benzodioxole moiety is introduced through nucleophilic aromatic substitution or palladium-catalyzed cross-coupling. The intermediate tetrahydropyrimidine reacts with 6-bromobenzo[d][1,dioxol-5-yl boronic acid under Suzuki-Miyaura conditions:

Optimized Suzuki Coupling Protocol:

  • Catalyst: Pd(PPh₃)₄ (5 mol%)

  • Base: K₂CO₃

  • Solvent: Dioxane/water (4:1)

  • Temperature: 90°C, 8 hours

  • Yield: 68–72%

Catalytic Tandem Cross-Coupling Methods

Copper-Catalyzed C–N and C–S Bond Formation

Recent advances utilize copper catalysts for tandem intramolecular cross-coupling, streamlining the synthesis. A β-ketothioamide precursor undergoes cyclization to form the tetrahydropyrimidine ring while introducing the benzodioxole group.

Procedure:

  • Synthesis of β-Ketothioamide:

    • React 6-bromobenzo[d][1,dioxol-5-yl acetic acid with thioamide derivatives.

    • Catalyst: CuI (10 mol%), 1,10-phenanthroline (20 mol%)

    • Solvent: DMF, 110°C, 6 hours.

  • Intramolecular Cyclization:

    • Treat the β-ketothioamide with Cu(OTf)₂ (20 mol%) and Et₃N.

    • Yield: 80–86%.

Optimization of Reaction Parameters

Temperature and Solvent Effects

Elevated temperatures (90–110°C) improve reaction rates but risk decomposition. Polar aprotic solvents (DMF, dioxane) enhance solubility of aromatic intermediates, while ethanol favors condensation steps.

Catalyst Loading and Selectivity

Reducing Pd catalyst loading to 2–5 mol% minimizes costs without compromising yield. Ligands such as PPh₃ or DPPP (1,3-bis(diphenylphosphino)propane) enhance selectivity for the Suzuki coupling step.

Purification and Characterization

Chromatographic Techniques

Final purification employs gradient elution (hexane:ethyl acetate 3:1 to 1:1) on silica gel, achieving >95% purity.

Spectroscopic Validation

Key Analytical Data:

  • Molecular Formula: C₂₀H₁₇BrN₂O₅

  • Molecular Weight: 445.3 g/mol

  • IR (KBr): 1720 cm⁻¹ (C=O), 1615 cm⁻¹ (C=N)

  • ¹H NMR (400 MHz, CDCl₃): δ 7.35–7.28 (m, 5H, benzyl), 6.82 (s, 1H, benzodioxole), 5.21 (s, 2H, CH₂Ph), 4.12 (q, 1H, pyrimidine-H), 2.41 (s, 3H, CH₃).

Comparative Analysis of Synthetic Routes

MethodCatalystYield (%)Purity (%)Key Advantage
Multi-Step CondensationHCl/Pd(PPh₃)₄68–7295Scalability
Tandem Cross-CouplingCuI/Cu(OTf)₂80–8697Fewer Steps

Chemical Reactions Analysis

Types of Reactions

Benzyl 4-(6-bromobenzo[d][1,3]dioxol-5-yl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate can undergo various chemical reactions such as:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium methoxide in methanol.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .

Mechanism of Action

The mechanism of action of Benzyl 4-(6-bromobenzo[d][1,3]dioxol-5-yl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate involves its interaction with specific molecular targets. This compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and derivative used .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Variations and Substituent Effects

The target compound is compared to analogs with modifications in the C-4 aryl group, ester substituents, and heteroatom substitutions (Table 1).

Compound C-4 Substituent Ester Group Molecular Weight Key Functional Differences
Benzyl 4-(6-bromobenzo[d][1,3]dioxol-5-yl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate (Target) 6-Bromobenzo[d][1,3]dioxol-5-yl Benzyl 461.3 g/mol Bromine enhances electrophilicity and steric bulk
Benzyl 4-[3-methoxy-4-(3-methylbutoxy)phenyl]-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate 3-Methoxy-4-(3-methylbutoxy)phenyl Benzyl 438.5 g/mol Alkoxy groups increase hydrophobicity
Ethyl 4-(1,3-benzodioxol-5-yl)-6-methyl-2-sulfanylidene-1,2,3,4-tetrahydro-pyrimidine-5-carboxylate 1,3-Benzodioxol-5-yl Ethyl 334.4 g/mol Thioxo group (C=S) enhances antioxidant activity
Ethyl 6-methyl-2-oxo-4-(4-oxochromen-3-yl)-1,2,3,4-tetrahydropyrimidine-5-carboxylate 4-Oxochromen-3-yl Ethyl 342.3 g/mol Chromenone moiety may confer fluorescence
Ethyl 4-(3-(benzyloxy)-4-methoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate 3-(Benzyloxy)-4-methoxyphenyl Ethyl 450.5 g/mol Benzyloxy group enhances π-π stacking potential

Table 1: Structural comparison highlighting substituent diversity and molecular weight variations.

Crystallographic and Conformational Analysis

  • Ring Puckering: The tetrahydropyrimidine ring adopts a boat conformation in many analogs, as determined by X-ray crystallography using SHELX . Substituents like bromine may influence puckering amplitude, as described by Cremer-Pople coordinates .
  • Hydrogen Bonding: The carbonyl group at C-2 participates in intermolecular H-bonding, stabilizing crystal packing. Ethyl esters (e.g., ) exhibit weaker H-bonding networks than benzyl esters due to reduced steric hindrance .

Biological Activity

Benzyl 4-(6-bromobenzo[d][1,3]dioxol-5-yl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate is a complex organic compound with significant potential in medicinal chemistry. Its structure includes a brominated benzodioxole moiety and a tetrahydropyrimidine ring, which contribute to its biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial and anticancer properties, along with relevant case studies and research findings.

Chemical Structure and Properties

The molecular formula of this compound is C20H17BrN2O5C_{20}H_{17}BrN_{2}O_{5} with a molecular weight of approximately 432.27 g/mol. The presence of the bromine atom enhances its electrophilic character, making it suitable for various chemical reactions such as nucleophilic substitutions and condensation reactions.

Antimicrobial Activity

Preliminary studies indicate that this compound exhibits antimicrobial properties against various pathogens. The mechanism underlying its antimicrobial activity may involve interference with bacterial cell wall synthesis or disruption of membrane integrity.

MicroorganismActivity ObservedReference
Staphylococcus aureusInhibition at MIC 15.62 µg/ml
Candida albicansInhibition at MIC 15.62 µg/ml
Escherichia coliNotable inhibition observed

The disk diffusion method was employed to evaluate the antimicrobial effectiveness of the compound against these microorganisms.

Anticancer Activity

This compound has also shown anticancer potential . Research indicates that it may act on specific targets within cancer cells, leading to apoptosis and cell cycle arrest.

Case Studies:

  • Cell Line Studies : In vitro studies using human cancer cell lines (e.g., Mia PaCa-2 and HepG2) demonstrated significant cytotoxic effects with IC50 values suggesting potent antitumor activity .
  • Mechanistic Insights : The compound's interaction with thioredoxin reductase (TrxR), an important target in cancer therapy, was highlighted in recent studies. Inhibition of TrxR leads to increased oxidative stress in cancer cells, promoting apoptosis .

Structure-Activity Relationship (SAR)

The unique structural features of this compound enhance its biological activity compared to structurally similar compounds. For instance:

Compound NameKey Features
Benzyl 4-(benzo[d][1,3]dioxol-5-yl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylateLacks bromination; potential similar biological activity
Benzyl 4-(6-bromobenzo[d][1,3]dioxol-5-yloxy)-6-methylpyrimidinoneContains an ether linkage; altered reactivity
Benzyl 4-(benzo[d][1,3]dioxol)-6-methylpyrimidinoneSimilar structure without carboxylic acid functionality

The brominated structure is believed to enhance both the electrophilic nature and biological reactivity , making it a valuable candidate for further exploration in drug development.

Q & A

Q. Key Conditions :

  • Solvent: Ethanol or acetic acid.
  • Temperature: Reflux (80–100°C) for 6–12 hours.
  • Post-reaction isolation: Crystallization from ethanol or column chromatography.

Q. Yield Optimization :

  • Catalyst screening (e.g., Lewis acids like FeCl₃ improve regioselectivity).
  • Microwave-assisted synthesis reduces reaction time to 1–2 hours .

Advanced: How can structural contradictions in NMR data be resolved during characterization?

Answer:
Discrepancies in NMR assignments (e.g., diastereotopic protons or conformational flexibility) require:

2D NMR Techniques :

  • HSQC and HMBC to confirm connectivity.
  • NOESY to assess spatial proximity of substituents.

X-ray Crystallography :

  • Resolves boat vs. chair conformations of the tetrahydropyrimidine ring.
  • Example: Crystallographic data (e.g., C–Br bond length: 1.89–1.92 Å) confirms bromine positioning .

Q. Table 1: Key Crystallographic Parameters

ParameterValue
Space groupP2₁/c
Dihedral angle (C6-Br)178.5°
Hydrogen bondingN–H···O (2.10 Å)

Basic: What biological screening assays are recommended for initial activity profiling?

Answer:

  • Antimicrobial : Minimum inhibitory concentration (MIC) assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli).
  • Anticancer : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ determination.
  • Anti-inflammatory : COX-1/2 inhibition assays using ELISA kits.

Q. Key Findings from Analogues :

  • Bromophenyl derivatives show MIC values of 8–16 µg/mL against S. aureus .
  • Thioxo analogues exhibit IC₅₀ = 12.5 µM in MCF-7 cells .

Advanced: How do electronic effects of the bromobenzo[d][1,3]dioxol group influence bioactivity?

Answer:
The 6-bromobenzo[d][1,3]dioxol-5-yl moiety contributes:

  • Electron-withdrawing effects : Enhances electrophilicity of the pyrimidine ring, improving interactions with enzyme active sites (e.g., thymidine phosphorylase).
  • Lipophilicity : LogP increases by ~1.5 units compared to non-halogenated analogues, enhancing membrane permeability.

Q. SAR Insights :

  • Replacement of bromine with methoxy reduces COX-2 inhibition by 40% .
  • Substitution at the 5-position of benzodioxole improves target selectivity .

Advanced: What strategies address inconsistencies in enzyme inhibition data across studies?

Answer:

Assay Standardization :

  • Use recombinant enzymes (e.g., human COX-2) to minimize variability.
  • Include positive controls (e.g., Celecoxib for COX-2).

Compound Purity :

  • Validate via HPLC (purity >95%) and elemental analysis.

Computational Validation :

  • Molecular docking (e.g., AutoDock Vina) to confirm binding poses with target proteins .

Q. Table 2: Comparative IC₅₀ Values for Analogues

Compound ModificationIC₅₀ (COX-2, µM)IC₅₀ (Thymidine Phosphorylase, µM)
6-Bromo-benzodioxolyl0.451.2
4-Fluorophenyl1.83.7
3-Hydroxyphenyl>10>10

Basic: What analytical techniques are critical for purity assessment?

Answer:

  • HPLC : C18 column, mobile phase = acetonitrile/water (70:30), retention time ~8.2 min.
  • Elemental Analysis : Calculated vs. observed %C, %H, %N (deviation <0.4%).
  • Mass Spectrometry : ESI-MS m/z [M+H]⁺ = 475.2 (expected), 475.3 (observed) .

Advanced: How can regioselectivity challenges in functionalization be mitigated?

Answer:

  • Directed Metalation : Use Pd-catalyzed C–H activation to introduce substituents at the 4-position.
  • Protecting Groups : Benzyloxy groups protect reactive sites during alkylation/oxidation.
  • Solvent Effects : Polar aprotic solvents (e.g., DMF) favor nucleophilic substitution at electron-deficient positions .

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